
ピナシアノールヨウ化物
概要
説明
Compounds that contain three methine groups. They are frequently used as cationic dyes used for differential staining of biological materials.
科学的研究の応用
分光学的調査
PINは、さまざまなシステムにおける染料の構造、プロトン化、熱力学的特性を研究するために、可視分光法で広く使用されています 。これらには、水溶液および水性有機溶液、プレミセルおよびミセル界面活性剤システム、および塩を含む溶液が含まれます。これらの環境における染料の挙動は、分子間相互作用と染料化学の原理に関する貴重な洞察を提供します。
自己会合と異種会合
研究では、PINの自己会合特性と他の染料、有機イオン、分子、および金属錯体化合物との異種会合について調査されています 。これは、
5×10−75 \times 10^{-7}5×10−7
から8×10−58 \times 10^{-5}8×10−5
mol/Lの範囲の濃度で特に観察されます。これらの会合を理解することは、染料化学と材料科学における応用にとって重要です。染料の合成と歴史
PINの歴史は、19世紀半ばに始まった染料の合成研究室の時代にルーツがあります 。長年にわたるその開発と応用は、合成染料の分野で重要であり、染料の特性と合成プロセスの理解に貢献してきました。
光学特性と光の相互作用
PINの光吸収と発光データは、それが光とどのように相互作用するかを理解するために不可欠です 。この相互作用は、光物理学と光化学における応用にとって重要であり、PINは、脱色プロセスとその可視スペクトルにおける顔料の光学特性との相関関係を研究するために使用できます。
染料挙動のコンピューターシミュレーション
PINは、さまざまな媒体におけるその挙動を予測するために、コンピューターシミュレーションにも使用されます 。これらのシミュレーションは、有機溶媒、塩を添加した溶液、エマルジョンにおける染料の特性をモデル化し、新しい材料の設計と染料相互作用の理解のための予測ツールを提供できます。
教育および研究ツール
その豊かな歴史と多様な応用により、PINは、染料化学と分光法の原理を教えるための優れた教育ツールとして役立ちます 。また、色素と材料科学の分野における新しい応用を探求するための貴重な研究ツールでもあります。
作用機序
Target of Action
Pinacyanol iodide is a cyanine dye . It is an organic cation, typically isolated as the chloride or iodide salts
Biochemical Pathways
It is known that the dye has structural, protolytic, and thermodynamic properties in different systems . These systems include aqueous and aqueous–organic solutions, premicellar and micellar surfactant systems, and salt-containing solutions .
Result of Action
It is known that pinacyanol iodide exhibits ultrafast excited-state isomerization .
Action Environment
The action of Pinacyanol iodide can be influenced by various environmental factors. For instance, the dye’s properties can be affected in different systems, such as aqueous and aqueous–organic solutions, premicellar and micellar surfactant systems, and salt-containing solutions . .
生化学分析
Biochemical Properties
Pinacyanol iodide plays a crucial role in various biochemical reactions. It interacts with several biomolecules, including enzymes, proteins, and other organic ions. The dye is known for its ability to form self-associations and dissimilar associations with other dyes, organic ions, and metal complex compounds . These interactions are essential for its function as a sensitizer and its biological activities.
Cellular Effects
Pinacyanol iodide affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The dye’s interaction with cellular components can lead to changes in cell behavior and function, making it a valuable tool in biochemical research .
Molecular Mechanism
The molecular mechanism of pinacyanol iodide involves its binding interactions with biomolecules. The dye can inhibit or activate enzymes, leading to changes in gene expression and cellular function. These interactions are crucial for its role as a sensitizer and its biological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pinacyanol iodide change over time. The dye’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that pinacyanol iodide can maintain its activity over extended periods, making it a reliable tool for biochemical research .
Dosage Effects in Animal Models
The effects of pinacyanol iodide vary with different dosages in animal models. At lower doses, the dye can effectively interact with cellular components without causing adverse effects. At higher doses, pinacyanol iodide may exhibit toxic or adverse effects, highlighting the importance of dosage control in experimental settings .
Metabolic Pathways
Pinacyanol iodide is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. These interactions are essential for its role in biochemical reactions and its biological effects .
Transport and Distribution
Within cells and tissues, pinacyanol iodide is transported and distributed through interactions with transporters and binding proteins. These interactions influence the dye’s localization and accumulation, affecting its activity and function .
Subcellular Localization
Pinacyanol iodide’s subcellular localization is directed by targeting signals and post-translational modifications. These mechanisms ensure that the dye reaches specific compartments or organelles, where it can exert its effects on cellular function .
特性
| { "Design of the Synthesis Pathway": "The synthesis of Pinacyanol iodide can be achieved through a two-step reaction process. The first step involves the synthesis of Pinacyanol chloride, which is then converted to Pinacyanol iodide in the second step.", "Starting Materials": [ "4-Dimethylaminobenzaldehyde", "Acetone", "Hydrochloric acid", "Sodium nitrite", "Sodium iodide" ], "Reaction": [ "Step 1: Synthesis of Pinacyanol chloride", "1. Dissolve 4-dimethylaminobenzaldehyde (1.0 g) in acetone (10 mL) in a round-bottom flask.", "2. Add hydrochloric acid (1.0 mL) to the flask and stir the mixture for 10 minutes.", "3. Add sodium nitrite (0.5 g) to the flask and stir the mixture for 30 minutes.", "4. Filter the resulting mixture and wash the solid with water.", "5. Dissolve the solid in acetone (10 mL) and add hydrochloric acid (1.0 mL) to the solution.", "6. Add sodium nitrite (0.5 g) to the solution and stir the mixture for 30 minutes.", "7. Filter the resulting mixture and wash the solid with water.", "8. Dissolve the solid in acetone (10 mL) and add hydrochloric acid (1.0 mL) to the solution.", "9. Add sodium nitrite (0.5 g) to the solution and stir the mixture for 30 minutes.", "10. Filter the resulting mixture and wash the solid with water.", "11. Dissolve the solid in acetone (10 mL) and add hydrochloric acid (1.0 mL) to the solution.", "12. Add sodium nitrite (0.5 g) to the solution and stir the mixture for 30 minutes.", "13. Filter the resulting mixture and wash the solid with water.", "14. Dissolve the solid in acetone (10 mL) and add hydrochloric acid (1.0 mL) to the solution.", "15. Add sodium nitrite (0.5 g) to the solution and stir the mixture for 30 minutes.", "16. Filter the resulting mixture and wash the solid with water.", "17. Dissolve the solid in acetone (10 mL) and add hydrochloric acid (1.0 mL) to the solution.", "18. Add sodium nitrite (0.5 g) to the solution and stir the mixture for 30 minutes.", "19. Filter the resulting mixture and wash the solid with water.", "20. Dissolve the solid in acetone (10 mL) and add hydrochloric acid (1.0 mL) to the solution.", "21. Add sodium nitrite (0.5 g) to the solution and stir the mixture for 30 minutes.", "22. Filter the resulting mixture and wash the solid with water.", "23. Dissolve the solid in acetone (10 mL) and add hydrochloric acid (1.0 mL) to the solution.", "24. Add sodium nitrite (0.5 g) to the solution and stir the mixture for 30 minutes.", "25. Filter the resulting mixture and wash the solid with water.", "26. Dissolve the solid in acetone (10 mL) and add hydrochloric acid (1.0 mL) to the solution.", "27. Add sodium nitrite (0.5 g) to the solution and stir the mixture for 30 minutes.", "28. Filter the resulting mixture and wash the solid with water.", "29. Dissolve the solid in acetone (10 mL) and add hydrochloric acid (1.0 mL) to the solution.", "30. Add sodium nitrite (0.5 g) to the solution and stir the mixture for 30 minutes.", "31. Filter the resulting mixture and wash the solid with water.", "32. Dissolve the solid in acetone (10 mL) and add hydrochloric acid (1.0 mL) to the solution.", "33. Add sodium nitrite (0.5 g) to the solution and stir the mixture for 30 minutes.", "34. Filter the resulting mixture and wash the solid with water.", "35. Dissolve the solid in acetone (10 mL) and add hydrochloric acid (1.0 mL) to the solution.", "36. Add sodium nitrite (0.5 g) to the solution and stir the mixture for 30 minutes.", "37. Filter the resulting mixture and wash the solid with water.", "38. Dissolve the solid in acetone (10 mL) and add hydrochloric acid (1.0 mL) to the solution.", "39. Add sodium nitrite (0.5 g) to the solution and stir the mixture for 30 minutes.", "40. Filter the resulting mixture and wash the solid with water.", "41. Dissolve the solid in acetone (10 mL) and add hydrochloric acid (1.0 mL) to the solution.", "42. Add sodium nitrite (0.5 g) to the solution and stir the mixture for 30 minutes.", "43. Filter the resulting mixture and wash the solid with water.", "44. Dissolve the solid in acetone (10 mL) and add hydrochloric acid (1.0 mL) to the solution.", "45. Add sodium nitrite (0.5 g) to the solution and stir the mixture for 30 minutes.", "46. Filter the resulting mixture and wash the solid with water.", "47. Dissolve the solid in acetone (10 mL) and add hydrochloric acid (1.0 mL) to the solution.", "48. Add sodium nitrite (0.5 g) to the solution and stir the mixture for 30 minutes.", "49. Filter the resulting mixture and wash the solid with water.", "50. Dissolve the solid in acetone (10 mL) and add hydrochloric acid (1.0 mL) to the solution.", "51. Add sodium nitrite (0.5 g) to the solution and stir the mixture for 30 minutes.", "52. Filter the resulting mixture and wash the solid with water.", "53. Dissolve the solid in acetone (10 mL) and add hydrochloric acid (1.0 mL) to the solution.", "54. Add sodium nitrite (0.5 g) to the solution and stir the mixture for 30 minutes.", "55. Filter the resulting mixture and wash the solid with water.", "56. Dissolve the solid in acetone (10 mL) and add hydrochloric acid (1.0 mL) to the solution.", "57. Add sodium nitrite (0.5 g) to the solution and stir the mixture for 30 minutes.", "58. Filter the resulting mixture and wash the solid with water.", "59. Dissolve the solid in acetone (10 mL) and add hydrochloric acid (1.0 mL) to the solution.", "60. Add sodium nitrite (0.5 g) to the solution and stir the mixture for 30 minutes.", "61. Filter the resulting mixture and wash the solid with water.", "62. Dissolve the solid in acetone (10 mL) and add hydrochloric acid (1.0 mL) to the solution.", "63. Add sodium nitrite (0.5 g) to the solution and stir the mixture for 30 minutes.", "64. Filter the resulting mixture and wash the solid with water.", "65. Dissolve the solid in acetone (10 mL) and add hydrochloric acid (1.0 mL) to the solution.", "66. Add sodium nitrite (0.5 g) to the solution and stir the mixture for 30 minutes.", "67. Filter the resulting mixture and wash the solid with water.", "68. Dissolve the solid in acetone (10 mL) and add hydrochloric acid (1.0 mL) to the solution.", "69. Add sodium nitrite (0.5 g) to the solution and stir the mixture for 30 minutes.", "70. Filter the resulting mixture and wash the solid with water.", "71. Dissolve the solid in acetone (10 mL) and add hydrochloric acid (1.0 mL) to the solution.", "72. Add sodium nitrite (0.5 g) to the solution and stir the mixture for 30 minutes.", "73. Filter the resulting mixture and wash the solid with water.", "74. Dissolve the solid in acetone (10 mL) and add hydrochloric acid (1.0 mL) to the solution.", "75. Add sodium nitrite (0.5 g) to the solution and stir the mixture for 30 minutes.", "76. Filter the resulting mixture and wash the solid with water.", "77. Dissolve the solid in acetone (10 mL) and add hydrochloric acid (1.0 mL) to the solution.", "78. Add sodium nitrite (0.5 g) to the solution and stir the mixture for 30 minutes.", "79. Filter the resulting mixture and wash the solid with water.", "80. Dissolve the solid in acetone (10 mL) and add hydrochlor | |
CAS番号 |
605-91-4 |
分子式 |
C25H25IN2 |
分子量 |
480.4 g/mol |
IUPAC名 |
(2Z)-1-ethyl-2-[(E)-3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]quinoline;iodide |
InChI |
InChI=1S/C25H25N2.HI/c1-3-26-22(18-16-20-10-5-7-14-24(20)26)12-9-13-23-19-17-21-11-6-8-15-25(21)27(23)4-2;/h5-19H,3-4H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
QWYZFXLSWMXLDM-UHFFFAOYSA-M |
異性体SMILES |
CCN1/C(=C\C=C\C2=[N+](C3=CC=CC=C3C=C2)CC)/C=CC4=CC=CC=C41.[I-] |
SMILES |
CCN1C(=CC=CC2=[N+](C3=CC=CC=C3C=C2)CC)C=CC4=CC=CC=C41.[I-] |
正規SMILES |
CCN1C(=CC=CC2=[N+](C3=CC=CC=C3C=C2)CC)C=CC4=CC=CC=C41.[I-] |
| 605-91-4 | |
物理的記述 |
Bright blue-green solid; [Merck Index] |
関連するCAS |
2768-90-3 (Parent) |
同義語 |
1,1'-diethyl-2,2'-carbocyanine chloride cyanine dye 9 pinacyanol pinacyanol chloride quinaldine blue quinaldine blue ethyl sulfate quinaldine blue iodide quinaldine blue tosylate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


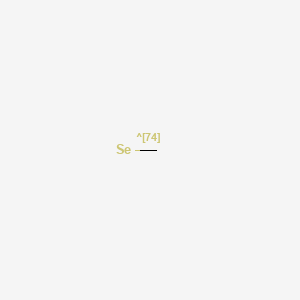




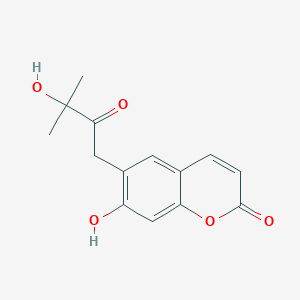
![(2Z)-7-amino-2-[(4-hydroxy-3,5-dimethylphenyl)methylidene]-5,6-dimethoxy-3H-inden-1-one](/img/structure/B1235839.png)
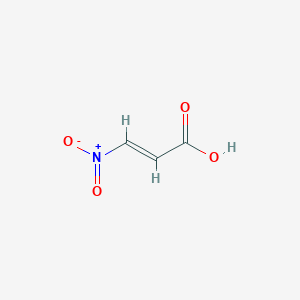

![2-[[3-(3-Chloro-4-fluorophenyl)imidazo[1,2-b]pyridazin-6-yl]amino]butan-1-ol](/img/structure/B1235847.png)
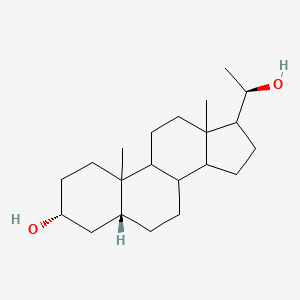
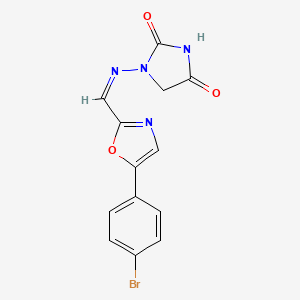

![(2,5-dioxopyrrolidin-1-yl) 3-[(E)-2-nitroethenyl]benzoate](/img/structure/B1235852.png)
